- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

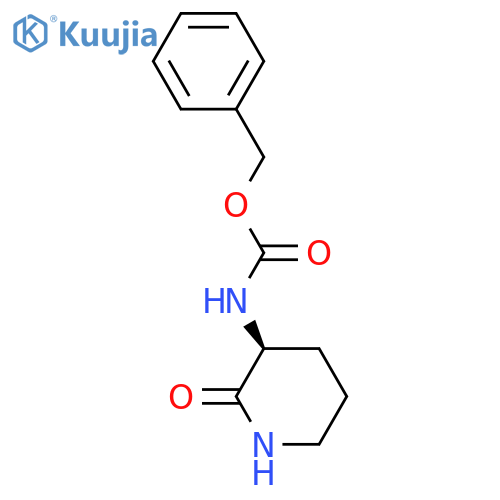

Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

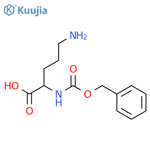

(S)-3-Cbz-amino-2-piperidone structure

Productnaam:(S)-3-Cbz-amino-2-piperidone

CAS-nummer:95582-17-5

MF:C13H16N2O3

MW:248.277743339539

MDL:MFCD08166408

CID:799613

PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone Chemische en fysische eigenschappen

Naam en identificatie

-

- (S)-3-(Cbz-amino)-2-piperidone

- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one

- (S)-3-CBZ-AMINO-2-PIPERIDONE

- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate

- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)

- (S)-3-N-Cbz-Aminopiperidin-2-one

- (S)-3-Benzyloxycarbonylamino-2-piperidone

- Benzyl (S)-2-oxopiperidin-3-ylcarbamate

- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate

- (S)-benzyl 2-oxopiperidin-3-ylcarbamate

- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester

- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate

- KVHNKJHAXXEKFU-NSHDSACASA-N

- 6528AJ

- FCH3601537

- AB43572

- (S)-3-benzy

- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)

- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)

- (3S)-3-Benzyloxycarbonylamino-2-piperidinone

- 95582-17-5

- A845337

- W-205548

- MFCD08166408

- AKOS015918106

- VDA58217

- DTXSID40467310

- EN300-6735227

- SCHEMBL4078569

- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate

- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate

- AS-37240

- (3S)-3-benzyloxycarbonylamino-2-piperidone

- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%

- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate

- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester

- (S)-3-Cbz-aminopiperidin-2-one

- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER

- (S)-3-Cbz-amino-2-piperidone

-

- MDL: MFCD08166408

- Inchi: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1

- InChI-sleutel: KVHNKJHAXXEKFU-NSHDSACASA-N

- LACHT: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 248.11600

- Monoisotopische massa: 248.11609238g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 4

- Complexiteit: 301

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 67.4

- XLogP3: 1.3

Experimentele eigenschappen

- Kleur/vorm: White to Yellow Solid

- Dichtheid: 1.22±0.1 g/cm3 (20 ºC 760 Torr),

- Smeltpunt: 101-102 ºC

- Kookpunt: 502.5℃at760mmHg

- Oplosbaarheid: Slightly soluble (1.1 g/l) (25 º C),

- PSA: 67.43000

- LogboekP: 1.91110

(S)-3-Cbz-amino-2-piperidone Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302

- Waarschuwingsverklaring: P264;P270;P301+P312;P330

- Opslagvoorwaarde:Room temperature

(S)-3-Cbz-amino-2-piperidone Douanegegevens

- HS-CODE:2933790090

- Douanegegevens:

China Customs Code:

2933790090Overview:

2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

(S)-3-Cbz-amino-2-piperidone Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180643-5g |

(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |

95582-17-5 | 95% | 5g |

$654 | 2021-08-05 | |

| Chemenu | CM180643-1g |

(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |

95582-17-5 | 95% | 1g |

$292 | 2024-07-18 | |

| abcr | AB284225-250 mg |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 250 mg |

€147.40 | 2023-07-20 | |

| abcr | AB284225-1 g |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 1 g |

€289.00 | 2023-07-20 | |

| Enamine | EN300-6735227-1.0g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 1.0g |

$76.0 | 2025-03-13 | |

| Enamine | EN300-6735227-2.5g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 2.5g |

$166.0 | 2025-03-13 | |

| Enamine | EN300-6735227-0.05g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 0.05g |

$19.0 | 2025-03-13 | |

| Enamine | EN300-6735227-5.0g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 5.0g |

$308.0 | 2025-03-13 | |

| AstaTech | 57626-0.25/G |

(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |

95582-17-5 | 97% | 0.25g |

$199 | 2023-09-16 | |

| abcr | AB284225-250mg |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 250mg |

€144.50 | 2025-02-21 |

(S)-3-Cbz-amino-2-piperidone Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

Referentie

- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C

1.2 1 h, rt

1.2 1 h, rt

Referentie

- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

Referentie

- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- preparation of proline analog peptides as serine protease inhibitors, United States, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt

Referentie

- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

Referentie

- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt

1.2 Reagents: Triethylamine ; pH 8.5, rt

1.2 Reagents: Triethylamine ; pH 8.5, rt

Referentie

- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

Referentie

- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol

Referentie

- Synthesis of L-[5-11C]ornithine, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt

1.2 Solvents: Methanol ; cooled

1.2 Solvents: Methanol ; cooled

Referentie

- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C

1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

Referentie

- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV, Journal of Natural Products, 2004, 67(6), 999-1004

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt

1.4 < 10 °C; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt

1.4 < 10 °C; 1 h, rt

Referentie

- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor, Organic Process Research & Development, 2005, 9(5), 570-576

Productiemethode 20

Reactievoorwaarden

Referentie

- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

- N2-Benzyloxycarbonyl-L-ornithine

- (s)-3-Aminopiperidin-2-one

- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-

- (2S)-2,5-diaminopentanoic acid

- Z-Orn-Oh.hcl

- H-Orn-OMe Dihydrochloride

- (S)-ornithine hydrochloride

(S)-3-Cbz-amino-2-piperidone Preparation Products

(S)-3-Cbz-amino-2-piperidone Gerelateerde literatuur

-

1. Back matter

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

95582-17-5 ((S)-3-Cbz-amino-2-piperidone) Gerelateerde producten

- 133407-82-6(MG-132)

- 940868-17-7(Benzyl 2-carbamoylpiperidine-1-carboxylate)

- 179915-11-8((R)-3-N-Cbz-amino-2,6-dioxo-piperidine)

- 117591-20-5(Calpeptin)

- 133407-86-0(MG-115)

- 34079-31-7(Cbz-L-Prolinamide)

- 2694729-42-3(3-Amino-2,6-difluoro-4-methoxybenzaldehyde)

- 1049470-32-7(2,5-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide)

- 1217628-64-2((2R,4S,5S)-Lopinavir)

- 2167434-06-0(2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

Zuiverheid:99%/99%/99%/99%/99%

Hoeveelheid:5.0g/10.0g/25.0g/50.0g/100.0g

Prijs ($):216.0/367.0/808.0/1373.0/2335.0